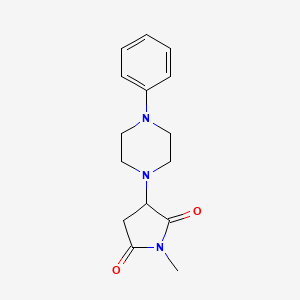
1-Methyl-3-(4-Phenylpiperazin-1-yl)pyrrolidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition disrupts the normal flow of sodium and calcium ions, which are essential for the transmission of nerve impulses. Additionally, the compound also influences the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA .
Biochemical Pathways
The inhibition of the voltage-gated sodium and calcium channels and the influence on the GABA transporter affect the neuronal excitability and neurotransmission . These changes can lead to a decrease in neuronal activity, which may explain the compound’s potential anticonvulsant and antinociceptive effects .
Pharmacokinetics
The compound’s efficacy in animal models of epilepsy suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability and neurotransmission due to the inhibition of the voltage-gated sodium and calcium channels and the influence on the GABA transporter . These effects may result in the compound’s potential anticonvulsant and antinociceptive activities .
Biochemische Analyse
Biochemical Properties
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. It has shown anticonvulsant activity, suggesting that it may interact with enzymes and proteins involved in neuronal signaling
Cellular Effects
Its anticonvulsant activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione at different dosages in animal models have not been extensively studied. Some studies have shown that certain derivatives of pyrrolidine-2,5-dione exhibit higher potency and lower neurotoxicity than reference antiepileptic drugs at certain dosages .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using reagents like phenylpiperazine and suitable catalysts.
Optimization of Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione: Exhibits anticonvulsant and antinociceptive activities.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for anticonvulsant activity.
The uniqueness of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione lies in its specific structural features and its potential to modulate multiple biological pathways, making it a versatile compound for research and development.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEONJBTWKMZZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
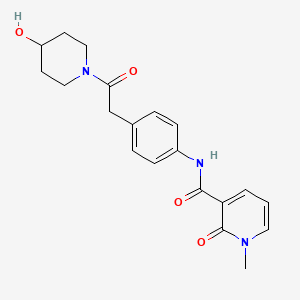
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)
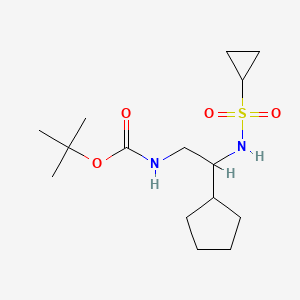
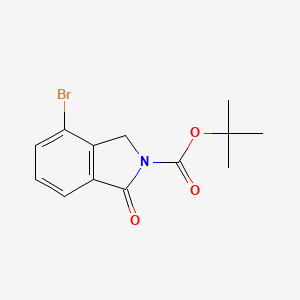
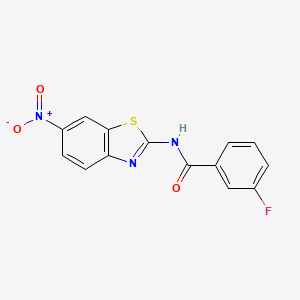

![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide](/img/structure/B2430698.png)



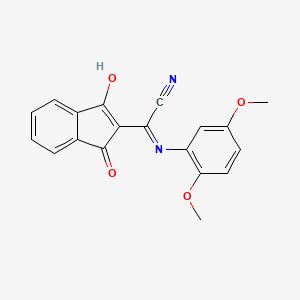
![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide](/img/structure/B2430706.png)
![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
